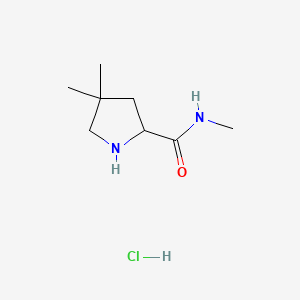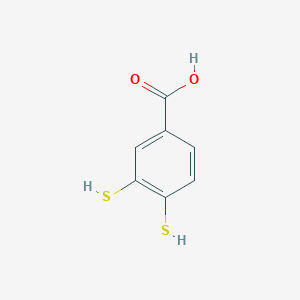
3,4-Disulfanylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Disulfanylbenzoic acid is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring along with a carboxylic acid group (-COOH)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Disulfanylbenzoic acid typically involves the introduction of thiol groups to a benzoic acid derivative. One common method is the reduction of disulfide bonds in a precursor compound using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is usually carried out under mild conditions to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of disulfide precursors or the use of thiol-protecting groups during synthesis to enhance yield and purity. These methods ensure the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions: 3,4-Disulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of disulfide derivatives.
Reduction: Regeneration of the thiol groups.
Substitution: Formation of thioethers or thioesters.
科学的研究の応用
3,4-Disulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用機序
The mechanism of action of 3,4-Disulfanylbenzoic acid primarily involves its thiol groups, which can undergo redox reactions. These reactions can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
類似化合物との比較
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of thiol groups.
3,4-Diaminobenzoic acid: Contains amino groups instead of thiol groups.
3,4-Dimethylbenzoic acid: Contains methyl groups instead of thiol groups.
Uniqueness: 3,4-Disulfanylbenzoic acid is unique due to its thiol groups, which confer distinct redox properties and reactivity compared to other benzoic acid derivatives. This makes it particularly valuable in applications requiring redox activity or thiol-specific interactions.
特性
CAS番号 |
935687-90-4 |
|---|---|
分子式 |
C7H6O2S2 |
分子量 |
186.3 g/mol |
IUPAC名 |
3,4-bis(sulfanyl)benzoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,10-11H,(H,8,9) |
InChIキー |
PUMLYCMXOUJUDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13466949.png)

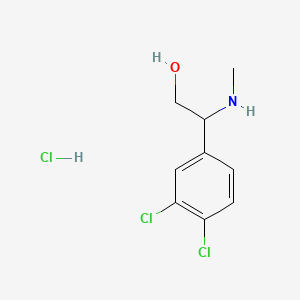
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
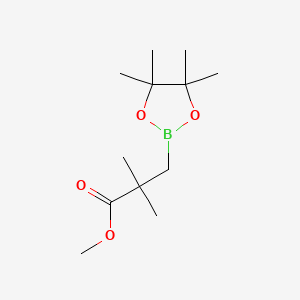
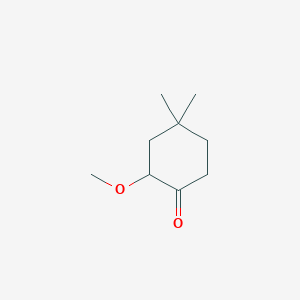
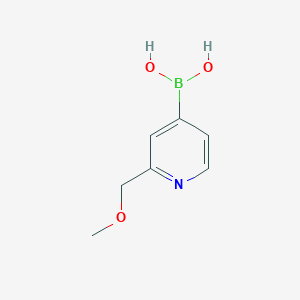

![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)

![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)


